Ethyl 1-(4-bromo-3-methoxybenzenesulfonyl)piperidine-4-carboxylate
CAS No.: 873589-30-1
Cat. No.: VC21381729
Molecular Formula: C15H20BrNO5S
Molecular Weight: 406.3g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 873589-30-1 |
|---|---|
| Molecular Formula | C15H20BrNO5S |
| Molecular Weight | 406.3g/mol |
| IUPAC Name | ethyl 1-(4-bromo-3-methoxyphenyl)sulfonylpiperidine-4-carboxylate |
| Standard InChI | InChI=1S/C15H20BrNO5S/c1-3-22-15(18)11-6-8-17(9-7-11)23(19,20)12-4-5-13(16)14(10-12)21-2/h4-5,10-11H,3,6-9H2,1-2H3 |
| Standard InChI Key | KCOUSHMYPZRTMJ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Br)OC |
| Canonical SMILES | CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Br)OC |
Introduction
Chemical Identification and Structure
| Property | Value |
|---|---|
| CAS Number | 873589-30-1 |
| IUPAC Name | ethyl 1-(4-bromo-3-methoxyphenyl)sulfonylpiperidine-4-carboxylate |
| Molecular Formula | C15H20BrNO5S |
| Molecular Weight | 406.3 g/mol |
| Classification | Piperidine derivative |
| Research Status | For research use only |
Structural Features and Characteristics
The structure of Ethyl 1-(4-bromo-3-methoxybenzenesulfonyl)piperidine-4-carboxylate consists of several key functional groups that contribute to its chemical properties and potential biological activities. The core structure contains a piperidine ring with strategic substitutions at two positions. The nitrogen atom of the piperidine ring (position 1) forms a sulfonamide linkage with a 4-bromo-3-methoxybenzene group, creating a relatively stable N-S bond that provides structural rigidity to the molecule. At position 4 of the piperidine ring, an ethyl carboxylate group is attached, adding another functional dimension to the compound's chemistry and potential interactions with biological targets.
The aromatic portion of the molecule features two important substituents: a bromine atom at position 4 and a methoxy group at position 3 of the benzene ring. These substituents influence the electronic distribution within the aromatic system and potentially affect the compound's reactivity and binding properties in biological systems. The bromine atom, being an electron-withdrawing group, likely influences the electrophilicity of the sulfonyl group, while the methoxy group provides electron-donating character to the aromatic ring, creating an electronic imbalance that could be significant for reactivity and binding interactions.
Synthesis and Preparation Methods
Reaction Conditions and Parameters
Successful synthesis of Ethyl 1-(4-bromo-3-methoxybenzenesulfonyl)piperidine-4-carboxylate requires specific reaction conditions to achieve optimal yields and minimize side reactions. Based on information about similar compounds, the formation of the sulfonamide bond typically proceeds under basic conditions to facilitate the deprotonation of the piperidine nitrogen, enhancing its nucleophilicity for reaction with the sulfonyl chloride electrophile.
The reaction parameters that significantly influence the outcome include:
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Temperature control - often maintained between 0-25°C during the addition of reactive components to manage exothermic reactions
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Solvent selection - typically aprotic solvents such as dichloromethane, tetrahydrofuran, or acetonitrile
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Base selection - triethylamine or potassium carbonate commonly employed
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Reaction time - sufficient for completion while avoiding degradation
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Stoichiometry - carefully controlled ratios of reactants to optimize yield
The purification process following synthesis may involve multiple techniques to achieve the high purity required for research applications, including column chromatography, recrystallization, and washing procedures to remove impurities and unreacted starting materials.
Physical and Chemical Properties
Chemical Reactivity
The chemical reactivity of Ethyl 1-(4-bromo-3-methoxybenzenesulfonyl)piperidine-4-carboxylate is largely determined by its functional groups. The sulfonamide linkage (S-N bond) is relatively stable under physiological conditions but can undergo hydrolysis under strongly acidic or basic conditions. The ethyl carboxylate group represents a potential site for hydrolysis, transesterification, or reduction reactions, providing opportunities for derivatization in synthetic chemistry applications.
The aromatic ring with bromine and methoxy substituents presents additional reactivity options. The bromine atom can potentially participate in metal-catalyzed coupling reactions (such as Suzuki or Sonogashira couplings), offering a handle for further structural elaboration. The methoxy group influences the electronic properties of the aromatic ring and can undergo O-demethylation under appropriate conditions, potentially yielding a hydroxyl group that could participate in additional reactions.
Biological Activity and Research Applications
Structure-Activity Relationships
Understanding the structure-activity relationships of Ethyl 1-(4-bromo-3-methoxybenzenesulfonyl)piperidine-4-carboxylate and related compounds provides valuable insights for medicinal chemistry and drug discovery efforts. Key structural elements that likely influence biological activity include:
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The piperidine ring - serving as a conformationally flexible scaffold that positions other functional groups for optimal interaction with biological targets
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The sulfonamide linkage - providing a rigid connection with specific geometric constraints and hydrogen bonding capabilities
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The bromine substituent - potentially enhancing binding affinity through lipophilicity and halogen bonding
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The methoxy group - contributing to electronic distribution and potential hydrogen bonding interactions
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The ethyl carboxylate - offering additional interaction points and influencing the compound's pharmacokinetic properties
Systematic modification of these structural features could yield derivatives with altered biological activities, selectivity profiles, or pharmacokinetic properties, making this compound a potential starting point for medicinal chemistry optimization efforts.
Comparison with Related Compounds
Structural Analogs
Another structurally related compound is Ethyl 3-bromo-4-oxo-piperidine-1-carboxylate (CAS: 95629-02-0), which contains a piperidine ring with an ethyl carboxylate group, though attached to the nitrogen rather than carbon position 4 . This compound also features a bromine substituent, but at position 3 of the piperidine ring rather than on an aromatic ring, and includes a ketone at position 4.
Table 2: Comparison of Structural Features Among Related Compounds
| Compound | Core Structure | Position 1 Substituent | Position 4 Substituent | Other Features |
|---|---|---|---|---|
| Ethyl 1-(4-bromo-3-methoxybenzenesulfonyl)piperidine-4-carboxylate | Piperidine | 4-bromo-3-methoxybenzenesulfonyl | Ethyl carboxylate | - |
| 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine | Piperidine | 4-methoxybenzenesulfonyl | Amine | - |
| Ethyl 3-bromo-4-oxo-piperidine-1-carboxylate | Piperidine | Ethyl carboxylate | Oxo (ketone) | Bromine at position 3 |
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